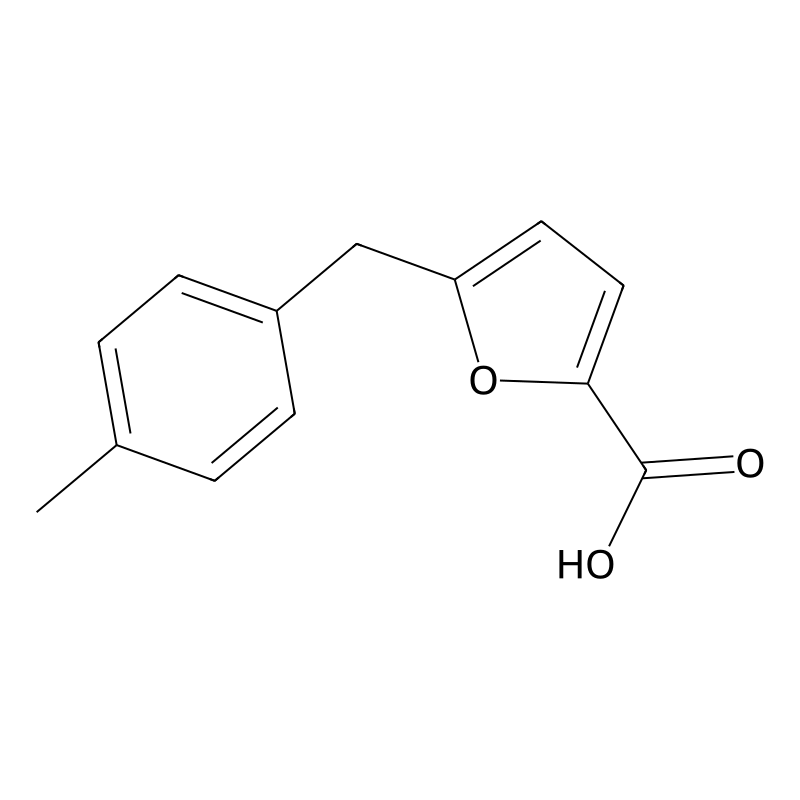

5-(4-Methylbenzyl)-2-furoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-(4-Methylbenzyl)-2-furoic acid is an organic compound synthesized through various methods, including the Claisen condensation reaction and the Friedel-Crafts acylation reaction. Studies have reported its successful synthesis and characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Biological Activities:

Antimicrobial activity

Studies have investigated the potential antimicrobial properties of 5-(4-Methylbenzyl)-2-furoic acid against various bacterial and fungal strains. Some studies have reported moderate to good activity against specific microorganisms, suggesting its potential as a lead compound for developing new antimicrobial agents [, ].

Antioxidant activity

Research has explored the free radical scavenging and antioxidant properties of 5-(4-Methylbenzyl)-2-furoic acid. In vitro studies suggest that it may have potential in mitigating oxidative stress, which is implicated in various disease conditions [].

5-(4-Methylbenzyl)-2-furoic acid is an organic compound characterized by its unique structure, which consists of a furan ring with a carboxylic acid functional group and a para-methylbenzyl substituent. Its molecular formula is C13H12O3, and it has a molecular weight of 216.24 g/mol. This compound is part of the broader family of furoic acids, which are known for their diverse chemical properties and biological activities .

The furan ring in 5-(4-Methylbenzyl)-2-furoic acid contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of the para-methylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological systems .

- Esterification: Reaction with alcohols to form esters.

- Reduction: Conversion to alcohols or aldehydes using reducing agents.

- Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, leading to the formation of hydrocarbons.

The furan ring can also participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the furan system, allowing for further functionalization .

5-(4-Methylbenzyl)-2-furoic acid exhibits various biological activities, which are being explored for potential therapeutic applications. Preliminary studies suggest that compounds in the furoic acid family may possess anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of 5-(4-Methylbenzyl)-2-furoic acid may enhance these activities compared to simpler furoic acids .

In particular, research has indicated that derivatives of furoic acids can modulate biological pathways involved in inflammation and cancer progression, making them candidates for further pharmacological investigation .

The synthesis of 5-(4-Methylbenzyl)-2-furoic acid can be achieved through several methods:

- Direct Coupling: The compound can be synthesized by reacting 2-furoic acid with para-methylbenzyl bromide in the presence of a base such as sodium hydroxide.

- Friedel-Crafts Acylation: This method involves the acylation of para-methylbenzene using acetic anhydride followed by cyclization to form the furan ring.

- Oxidative Reactions: Starting from appropriate precursors, oxidative conditions can yield 5-(4-Methylbenzyl)-2-furoic acid through controlled oxidation processes.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance yield or purity .

5-(4-Methylbenzyl)-2-furoic acid has potential applications across various domains:

- Medicinal Chemistry: Its biological activities suggest potential usage in drug development, particularly in anti-inflammatory and anticancer therapies.

- Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are ongoing due to its structural properties.

- Material Science: The compound's unique chemical structure may allow it to be used in creating novel materials with specific functionalities .

Studies on the interactions of 5-(4-Methylbenzyl)-2-furoic acid with biological molecules are crucial for understanding its mechanism of action. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.

- In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in living organisms to evaluate therapeutic potential.

These studies provide insight into how 5-(4-Methylbenzyl)-2-furoic acid can be utilized effectively in therapeutic contexts .

Several compounds share structural similarities with 5-(4-Methylbenzyl)-2-furoic acid. Here are some notable examples:

The uniqueness of 5-(4-Methylbenzyl)-2-furoic acid lies in its specific combination of a methyl group on the benzene ring and the furan structure, which may enhance its lipophilicity and biological activity compared to other derivatives.